H-Arg(Pbf)-OtBu HCl

Catalog No.
S12908215
CAS No.
M.F
C23H39ClN4O5S
M. Wt
519.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Arg(Pbf)-OtBu HCl

Product Name

H-Arg(Pbf)-OtBu HCl

IUPAC Name

tert-butyl 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoate;hydrochloride

Molecular Formula

C23H39ClN4O5S

Molecular Weight

519.1 g/mol

InChI

InChI=1S/C23H38N4O5S.ClH/c1-13-14(2)19(15(3)16-12-23(7,8)31-18(13)16)33(29,30)27-21(25)26-11-9-10-17(24)20(28)32-22(4,5)6;/h17H,9-12,24H2,1-8H3,(H3,25,26,27);1H

InChI Key

WKCFBQLFXPHSBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)OC(C)(C)C)N)N)C.Cl

H-Arginine (Pbf)-OtBu hydrochloride, commonly referred to as H-Arg(Pbf)-OtBu HCl, is a derivative of the amino acid arginine. This compound is characterized by the presence of a t-butyl ester protecting group and a sulfonyl group derived from 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonic acid. The full chemical name is N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine t-butyl ester hydrochloride. It has a molecular formula of C23H38N4O5S·HCl and a molecular weight of approximately 482.64 g/mol .

H-Arg(Pbf)-OtBu HCl is primarily utilized in peptide synthesis. It acts as an amino acid building block in the formation of peptides through coupling reactions. The compound can undergo deprotection reactions to remove the t-butyl ester group, allowing for further modifications or incorporation into larger peptide chains. For instance, it can be coupled with other amino acids using activating agents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) .

H-Arg(Pbf)-OtBu HCl is significant in biological research due to its role in synthesizing peptides that can mimic natural proteins or serve as therapeutic agents. Arginine itself is known for its involvement in various physiological processes, including protein synthesis, hormone release, and immune function. The Pbf protecting group allows for selective reactions without interfering with the biological activity of the arginine residue once incorporated into peptides .

The synthesis of H-Arg(Pbf)-OtBu HCl typically involves several steps:

  • Protection of Arginine: The amino group of arginine is protected using the Pbf group to prevent unwanted reactions during peptide synthesis.
  • Formation of the t-butyl Ester: The carboxylic acid group is converted into a t-butyl ester to enhance solubility and stability.
  • Hydrochloride Salt Formation: The final step involves converting the compound into its hydrochloride salt form to improve its handling and solubility in aqueous solutions.

These steps can be performed using standard organic chemistry techniques, including solvent extraction and chromatography for purification .

H-Arg(Pbf)-OtBu HCl is widely used in:

  • Peptide Synthesis: As an essential building block for constructing peptides that may have therapeutic applications.
  • Drug Development: In the design of peptide-based drugs targeting various diseases due to its ability to mimic natural biological processes.
  • Biochemical Research: To study protein interactions and functions by incorporating modified arginine residues into proteins .

Interaction studies involving H-Arg(Pbf)-OtBu HCl often focus on its incorporation into peptides and their subsequent biological activity. These studies may assess how modifications affect binding affinities to receptors or enzymes, which can provide insights into the role of arginine in biological systems. Additionally, research may explore how the protective groups influence the stability and reactivity of synthesized peptides in physiological conditions .

H-Arg(Pbf)-OtBu HCl shares similarities with several other compounds used in peptide synthesis. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
H-L-Arg(Pbf)-NH2·HClArginine with an amine groupUseful for synthesizing amide bonds
H-L-Lys(Boc)-OHLysine with a Boc protecting groupFacilitates different coupling reactions
Fmoc-Lys(Boc)-OHLysine with Fmoc and Boc groupsVersatile for solid-phase peptide synthesis
H-Gly-OHGlycine without protective groupsSimplest amino acid for peptide chains

The uniqueness of H-Arg(Pbf)-OtBu HCl lies in its specific protective groups that allow for selective reactions while maintaining the biological activity of arginine during peptide synthesis. This specificity makes it particularly valuable in creating complex peptides that require precise control over functional groups .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

518.2329692 g/mol

Monoisotopic Mass

518.2329692 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-10

Explore Compound Types